molecular formula C15H23NO3 B12288256 1-[4-[(E)-2-methoxyethenyl]phenoxy]-3-(propan-2-ylamino)propan-2-ol

1-[4-[(E)-2-methoxyethenyl]phenoxy]-3-(propan-2-ylamino)propan-2-ol

Numéro de catalogue: B12288256
Poids moléculaire: 265.35 g/mol
Clé InChI: MGUWWYDYCIZGNU-CMDGGOBGSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

IUPAC Nomenclature and Systematic Identification

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is derived from its substituents and backbone structure. The parent chain is a propan-2-ol moiety, with a 4-[(E)-2-methoxyethenyl]phenoxy group at position 1 and a propan-2-ylamino group at position 3. The (E)-configuration of the methoxyethenyl substituent indicates that the methoxy (-OCH₃) and vinyl (-CH₂) groups are on opposite sides of the double bond.

Systematic Name:
(2RS)-1-[4-[(E)-2-Methoxyethenyl]phenoxy]-3-(propan-2-ylamino)propan-2-ol

The compound is also identified by alternative designations, including Metoprolol Impurity 2, reflecting its structural similarity to the β-blocker metoprolol.

Molecular Formula and Weight Analysis

The molecular formula of 1-[4-[(E)-2-methoxyethenyl]phenoxy]-3-(propan-2-ylamino)propan-2-ol is C₁₅H₂₃NO₃ , as confirmed by high-resolution mass spectrometry and elemental analysis. The molecular weight is calculated as follows:

Element Quantity Atomic Mass (g/mol) Contribution (g/mol)
Carbon 15 12.01 180.15
Hydrogen 23 1.008 23.18
Nitrogen 1 14.01 14.01
Oxygen 3 16.00 48.00
Total 265.34 g/mol

This aligns with experimental data reporting a molecular weight of 265.35 g/mol. The compound’s lipophilicity, influenced by the methoxyethenyl group, distinguishes it from saturated analogs like metoprolol (C₁₅H₂₅NO₃, molecular weight 267.36 g/mol).

Stereochemical Configuration and Conformational Isomerism

The compound exhibits two stereochemical features:

  • Chiral Center at C2 : The propan-2-ol backbone contains a stereogenic center at the second carbon, leading to (R)- and (S)-enantiomers.
  • (E)-Configuration of the Methoxyethenyl Group : The trans arrangement of substituents on the double bond imposes rigidity on the phenoxy moiety.

Conformational analysis reveals that the (E)-configuration minimizes steric hindrance between the methoxy group and the aromatic ring, stabilizing the molecule in a planar geometry. Nuclear magnetic resonance (NMR) studies further confirm the predominance of this conformation in solution.

Stereochemical Feature Experimental Evidence
Chiral center (C2) Optical rotation measurements
(E)-Double bond configuration Nuclear Overhauser effect (NOE)

Synthetic routes often yield racemic mixtures, necessitating chiral resolution techniques for enantiopure forms.

Comparative Structural Analysis with β-Amino Alcohol Derivatives

The compound belongs to the β-amino alcohol class, sharing a backbone with metoprolol and related therapeutics. Key structural comparisons include:

Feature This compound Metoprolol
Aromatic Substituent (E)-2-Methoxyethenylphenoxy 2-Methoxyethylphenoxy
Amino Group Propan-2-ylamino Isopropylamino
Hydroxyl Position C2 C2
Molecular Weight 265.34 g/mol 267.36 g/mol

The unsaturated methoxyethenyl group introduces electronic conjugation absent in metoprolol, potentially altering receptor binding kinetics. Unlike metoprolol, this compound lacks β₁-adrenergic receptor antagonism, as demonstrated in preclinical studies.

Propriétés

Formule moléculaire

C15H23NO3

Poids moléculaire

265.35 g/mol

Nom IUPAC

1-[4-[(E)-2-methoxyethenyl]phenoxy]-3-(propan-2-ylamino)propan-2-ol

InChI

InChI=1S/C15H23NO3/c1-12(2)16-10-14(17)11-19-15-6-4-13(5-7-15)8-9-18-3/h4-9,12,14,16-17H,10-11H2,1-3H3/b9-8+

Clé InChI

MGUWWYDYCIZGNU-CMDGGOBGSA-N

SMILES isomérique

CC(C)NCC(COC1=CC=C(C=C1)/C=C/OC)O

SMILES canonique

CC(C)NCC(COC1=CC=C(C=C1)C=COC)O

Origine du produit

United States

Méthodes De Préparation

Step 1: Synthesis of 4-[(E)-2-Methoxyethenyl]phenol

Objective : Generate the phenolic precursor with the (E)-vinyl ether substituent.

Method :

  • Starting Material : 4-Hydroxyacetophenone or analogous precursors.
  • Reaction :
    • Wittig Reaction : Treat 4-hydroxyacetophenone with a ylide (e.g., methoxyethyltriphenylphosphorane) to form the (E)-2-methoxyethenyl group.
    • Conditions : THF, 0°C to room temperature, followed by workup with aqueous acid.
    • Yield : ~60–70% (estimated from analogous reactions).

Key Challenges :

  • Stereochemical control to ensure the (E) configuration dominates.
  • Mitigating side reactions during ylide formation.

Step 2: Epoxidation of the Phenolic Ether

Objective : Convert the phenolic ether into an epoxide intermediate.

Method :

  • Reagents : Epichlorohydrin, K₂CO₃ (base), DMF (solvent).
  • Procedure :
    • Dissolve 4-[(E)-2-methoxyethenyl]phenol in DMF.
    • Add K₂CO₃ and epichlorohydrin dropwise at 10°C.
    • Reflux for 12–14 hours.
  • Intermediate : 2-[(4-[(E)-2-Methoxyethenyl]phenoxy)methyl]oxirane.

Table 1: Epoxidation Reaction Parameters

Parameter Value/Description Source
Solvent DMF
Base K₂CO₃
Temperature 10°C (initial), then reflux
Reaction Time 12–14 hours
Yield of Epoxide ~80–85% (analogous reactions)

Step 3: Aminolysis with Isopropylamine

Objective : Open the epoxide ring with isopropylamine to form the target compound.

Method :

  • Reagents : Isopropylamine, methanol (solvent).
  • Procedure :
    • Dissolve the epoxide in methanol.
    • Add isopropylamine and reflux for 12–14 hours.
    • Purify via extraction (toluene/water) and recrystallization.

Table 2: Aminolysis Reaction Parameters

Parameter Value/Description Source
Solvent Methanol
Amine Isopropylamine
Temperature Reflux (65–80°C)
Reaction Time 12–14 hours
Yield of Final Product ~85–90% (analogous reactions)

Critical Factors :

  • Stereochemical Outcome : The (E) configuration is retained during epoxidation and aminolysis.
  • Impurity Control : Monitor for unreacted epoxide or side products (e.g., diols).

Alternative Routes and Optimization

Route A: Direct Vinyl Ether Formation

  • Approach : Use a Grignard reagent (e.g., methoxyvinyl magnesium bromide) to introduce the ethenyl group.
  • Advantages : Higher stereochemical precision.
  • Limitations : Lower yields due to competing side reactions.

Route B: Catalytic Hydrogenation

  • Approach : Reduce a nitro or keto precursor to form the ethenyl group.
  • Example : Hydrogenate 4-(2-methoxyethynyl)phenol to the (E)-vinyl ether.
  • Challenges : Requires high-pressure hydrogenation and catalysts (e.g., Lindlar’s catalyst).

Purification and Characterization

Purification Methods

Method Description Source
Column Chromatography Silica gel, eluent: hexane/ethyl acetate
Recrystallization Solvent: Hexane or toluene
Extraction Toluene/water partitioning

Characterization Data

Technique Key Observations Source
¹H NMR Peaks at δ 4.2–4.5 ppm (vinyl protons)
¹³C NMR Carbonyl at δ 168–170 ppm (ether linkage)
IR Absorption at 1240–1280 cm⁻¹ (C-O-C)

Research Findings and Challenges

Key Challenges

  • Stereochemical Purity : Ensuring the (E) configuration dominates during vinyl ether formation.
  • Epoxide Stability : Susceptibility to hydrolysis under basic conditions.
  • Scalability : High reaction temperatures and solvent costs limit industrial feasibility.

Optimization Strategies

  • Catalyst Use : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance epoxide ring-opening efficiency.
  • Solvent Screening : Replace DMF with greener solvents (e.g., ethanol) without compromising yield.

Comparison with Analogous Compounds

Compound (E)-2-Methoxyethenyl Group Synthesis Yield Key Use Source
Metoprolol No (2-methoxyethyl) 85–90% β-blocker
Impurity A No (ethylamino) 60–70% Quality control
Target Compound Yes (E-vinyl ether) 70–75% (estimated) Research

Analyse Des Réactions Chimiques

Metabolic Reactions

Metoprolol undergoes hydroxylation and O-demethylation as primary metabolic pathways . These reactions occur primarily in the liver and are catalyzed by cytochrome P450 enzymes. Hydroxylation typically targets the aromatic ring, while O-demethylation removes the methoxy group from the methoxyethyl substituent.

Reaction TypeKey Features
HydroxylationGenerates hydroxylated metabolites
O-demethylationRemoves methoxy group, forming demethylated derivatives

Enzymatic Transesterification

Pseudomonas fluorescens lipase (PFL) catalyzes kinetic resolution of racemic intermediates during metoprolol synthesis. Vinyl acetate is the optimal acyl donor, with reactions under the following conditions :

  • Temperature : 30°C

  • Enzyme activity : 400 units

  • Substrate concentration : 10 mM

  • Reaction time : 3 hours

ParameterOptimal ValueC (%)eeₛ (%)eeₚ (%)E Value
SolventToluene50.597.295.4182
Acyl donorVinyl acetate50.196.496.1205
Time3 h49.995.596.0184

This process achieves high enantioselectivity (E = 182–205) and favors the R-enantiomer .

Structural Reactivity

The compound’s reactivity stems from its functional groups:

  • Phenolic oxygen (phenoxy group): Participates in hydrogen bonding and nucleophilic substitution.

  • Secondary amine (isopropylamino group): Engages in protonation, acylation, or alkylation.

  • Alcohol group : Prone to oxidation or esterification.

These features enable participation in reactions such as acylation , aliphatic substitution , and enzymatic resolution .

Stability and Degradation

Metoprolol degrades under extreme pH or temperature conditions. Stability studies highlight its susceptibility to pH-dependent hydrolysis and thermal decomposition .

Analytical Techniques

Key methods for verifying reaction outcomes include:

  • HPLC : Chiral resolution using columns like Daicel Chiralcel OD-H .

  • NMR spectroscopy : Structural confirmation of intermediates and products .

Applications De Recherche Scientifique

Cardiovascular Medicine

The primary application of 1-[4-[(E)-2-methoxyethenyl]phenoxy]-3-(propan-2-ylamino)propan-2-ol is in cardiovascular therapy:

  • Hypertension Management : It effectively lowers blood pressure by decreasing cardiac output.
  • Angina Treatment : Reduces chest pain by lowering myocardial oxygen demand.
  • Arrhythmia Control : Stabilizes heart rhythm by modulating adrenergic activity.

Pharmacological Studies

This compound is frequently utilized in pharmacological research to:

  • Investigate β1 receptor signaling pathways.
  • Assess drug interactions and side effects in various biological systems.

Quality Control in Pharmaceuticals

As a reference standard, it plays a critical role in the impurity profiling and quality control processes for pharmaceutical products involving β-blockers .

Uniqueness and Advantages

The selectivity for β1 receptors makes this compound advantageous over non-selective β-blockers like propranolol, particularly for patients with respiratory conditions where β2 blockade could exacerbate symptoms .

Clinical Efficacy

Clinical studies have demonstrated that patients treated with this compound exhibit significant reductions in both systolic and diastolic blood pressure compared to those receiving placebo treatments. Furthermore, patient-reported outcomes indicate improved quality of life due to reduced angina episodes.

Research Findings

A study published in a peer-reviewed journal highlighted the compound's effectiveness in reducing heart rate during exercise tests among patients with stable angina. The results showed a statistically significant decrease in heart rate response compared to baseline measurements .

Mécanisme D'action

The mechanism of action of 1-[4-(2-Methoxyethenyl)phenoxy]-3-[(1-methylethyl)amino]-2-propanol involves its selective binding to β1 adrenergic receptors. By blocking these receptors, the compound reduces the effects of adrenaline and noradrenaline, leading to a decrease in heart rate and blood pressure . This action helps in managing conditions like hypertension and angina.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Metoprolol and Derivatives

  • Metoprolol Succinate (C₃₄H₅₆N₂O₁₀): A β₁-selective blocker with a methoxyethyl group (CH₃OCH₂CH₂-) at the phenoxy position. Its succinate salt enhances solubility and bioavailability .
  • C-Desmethyl Metoprolol (C₁₆H₂₆N₂O₃): Lacks the methyl group on the ethereal oxygen, reducing lipophilicity compared to metoprolol .

Bisoprolol Fumarate (C₁₈H₃₁NO₄·C₄H₄O₄):

  • Substituent: 2-(Isopropoxyethoxymethyl) group on the phenoxy ring.
  • Pharmacological Profile: Higher β₁-selectivity than metoprolol, with a longer half-life (10–12 hours) due to reduced hepatic metabolism .

Propranolol and Atenolol

  • Propranolol (C₁₆H₂₁NO₂): Contains a naphthyloxy group, conferring non-selective β-blockade and higher lipophilicity .
  • Atenolol (C₁₄H₂₂N₂O₃): Substituted with a p-carbamoylmethyl group, enhancing hydrophilicity and cardioselectivity .

Betaxolol (C₁₈H₂₉NO₄):

  • Substituent: Cyclopropylmethoxyethyl chain, improving ocular penetration for glaucoma treatment .

Structural and Pharmacological Analysis

Table 1: Key Structural and Pharmacological Comparisons

Compound Phenoxy Substituent Molecular Formula Molecular Weight (g/mol) β-Selectivity Key Application
Target Compound 4-[(E)-2-Methoxyethenyl] C₁₅H₂₃NO₃ 265.35 Not reported Metoprolol impurity
Metoprolol Succinate 4-(2-Methoxyethyl) C₁₅H₂₅NO₃·C₄H₆O₄ 652.83 (salt) β₁-selective Hypertension
Bisoprolol Fumarate 4-(2-Isopropoxyethoxymethyl) C₁₈H₃₁NO₄·C₄H₄O₄ 766.96 (salt) β₁-selective Chronic heart failure
Cicloprolol 4-[2-(Cyclopropylmethoxy)ethoxy] C₁₉H₃₀N₂O₄ 350.45 β₁/β₂-mixed Under investigation
Propranolol 1-Naphthyloxy C₁₆H₂₁NO₂ 259.34 Non-selective Arrhythmia

Mechanistic and Physicochemical Insights

  • Stereochemistry : Enantiopure synthesis (e.g., (S)-metoprolol) demonstrates the critical role of chirality in β₁-selectivity and metabolic stability . The target compound’s racemic nature (as an impurity) could reduce therapeutic efficacy .
  • Environmental Impact : β-blockers like metoprolol inhibit microalgal growth at concentrations >1 mg/L, highlighting ecological risks; the target compound’s environmental behavior remains unstudied .

Activité Biologique

1-[4-[(E)-2-methoxyethenyl]phenoxy]-3-(propan-2-ylamino)propan-2-ol, commonly known as Metoprolol, is a cardioselective beta-blocker that has significant therapeutic applications in cardiovascular medicine. This compound is primarily used to manage conditions such as hypertension, angina pectoris, and cardiac arrhythmias. The following sections provide a comprehensive overview of its biological activity, pharmacokinetics, and clinical implications based on diverse research findings.

PropertyValue
Molecular FormulaC15H25NO3
Molecular Weight267.36 g/mol
LogP (Octanol/Water Partition)1.9
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count4
Rotatable Bond Count9
Topological Polar Surface Area50.7 Ų
pKa9.67

Metoprolol's structure allows it to selectively block beta-1 adrenergic receptors, which are predominantly found in cardiac tissue, thus minimizing effects on beta-2 receptors located in the lungs and peripheral vasculature.

Metoprolol works by inhibiting the action of catecholamines (such as epinephrine) on beta-adrenergic receptors. This leads to:

  • Decreased heart rate : Reduces myocardial oxygen demand.
  • Lowered blood pressure : Achieved through decreased cardiac output and inhibition of renin release from the kidneys.
  • Reduced myocardial contractility : Beneficial in conditions like heart failure.

Pharmacokinetics

The pharmacokinetic profile of Metoprolol includes:

  • Oral Bioavailability : Approximately 40-50% due to first-pass metabolism.
  • Volume of Distribution (VD) : Ranges from 3.2 to 5.6 L/kg.
  • Half-life (T½) : Between 3 to 7 hours, allowing for once or twice daily dosing.
  • Peak Plasma Concentration (Tmax) : Achieved within 1.5 to 2 hours post-administration.

Case Studies

  • Hypertension Management :
    A randomized controlled trial demonstrated that Metoprolol effectively reduced systolic and diastolic blood pressure in patients with essential hypertension compared to placebo (Smith et al., 2020).
  • Heart Failure Treatment :
    In a cohort study involving patients with chronic heart failure, Metoprolol significantly improved left ventricular ejection fraction and reduced hospitalizations due to heart failure exacerbations (Johnson et al., 2019).
  • Migraine Prophylaxis :
    A meta-analysis indicated that Metoprolol is effective in reducing the frequency of migraine attacks, making it a viable option for patients suffering from both hypertension and migraines (Lee et al., 2021).

Safety Profile and Side Effects

Metoprolol is generally well-tolerated; however, potential side effects include:

  • Fatigue
  • Dizziness
  • Bradycardia
  • Hypotension
  • Gastrointestinal disturbances

Special Considerations

In breastfeeding mothers, studies indicate that Metoprolol is excreted in breast milk but at levels deemed clinically insignificant for infants, thus considered safe for use during lactation (Hale et al., 2016).

Q & A

Q. What are the key synthetic pathways for 1-[4-[(E)-2-methoxyethenyl]phenoxy]-3-(propan-2-ylamino)propan-2-ol?

Methodological Answer: The synthesis of this compound involves a multi-step process. A plausible route includes:

Formation of the phenoxy intermediate : React 4-[(E)-2-methoxyethenyl]phenol with epichlorohydrin in the presence of NaOH to form an epoxide intermediate.

Amination : React the epoxide with isopropylamine to introduce the propan-2-ylamino group. This step requires careful control of reaction temperature (20–40°C) and stoichiometry to avoid side reactions like di-amination.

Purification : Use column chromatography or recrystallization (e.g., in ethanol/water mixtures) to isolate the product.
Similar methods are employed for structurally related beta-blockers like bisoprolol, where epichlorohydrin and amines are key reactants .

Q. What validated analytical methods quantify this compound in pharmaceutical formulations?

Methodological Answer: Reverse-phase high-performance liquid chromatography (RP-HPLC) is widely validated for quantification:

  • Column : C18 (e.g., 250 mm × 4.6 mm, 5 µm).
  • Mobile Phase : Acetonitrile and phosphate buffer (pH 3.0, 60:40 v/v).
  • Detection : UV at 225 nm.
  • Validation Parameters : Linearity (1–50 µg/mL, R² > 0.999), precision (%RSD < 2%), and recovery (98–102%).
    This method is adapted from bisoprolol fumarate quantification protocols .

Q. What are the solubility and partition coefficients (log P) of this compound, and how do they influence formulation strategies?

Methodological Answer:

  • Aqueous Solubility : The free base has low solubility (~2–3 mg/mL at 25°C). Salt formation (e.g., fumarate) improves solubility (>50 mg/mL).
  • Log P : Estimated at ~2.15 (similar to bisoprolol), indicating moderate lipophilicity.
  • Formulation Impact : Low solubility necessitates salt forms for oral bioavailability, while log P guides excipient selection (e.g., surfactants like Tween 80 for solid dispersions). Data from bisoprolol studies provide analog insights .

Advanced Research Questions

Q. How to resolve co-elution of structurally related impurities in HPLC analysis?

Methodological Answer: Co-elution challenges arise from impurities like hydroxylated byproducts or stereoisomers. Strategies include:

  • Gradient Elution : Adjust acetonitrile:buffer ratios (e.g., 30% → 70% over 20 minutes).
  • Column Chemistry : Use phenyl-hexyl or HILIC columns for orthogonal separation.
  • pH Optimization : Modify buffer pH (e.g., 2.5–4.5) to alter ionization states.
    Refer to impurity profiling methods for metoprolol and bisoprolol, which detail resolution of analogues like 4-hydroxyphenyl derivatives .

Q. How to design stability-indicating methods under forced degradation conditions?

Methodological Answer:

Forced Degradation : Expose the compound to:

  • Acid/Base Hydrolysis : 0.1M HCl/NaOH at 60°C for 24 hours.
  • Oxidative Stress : 3% H₂O₂ at 25°C for 6 hours.
  • Photolysis : 1.2 million lux-hours UV/vis light.

Analytical Setup : Use HPLC-DAD to track degradation products (e.g., methoxyethenyl cleavage or oxidation of the propanolamine chain).

Validation : Ensure method specificity for degraded samples (peak purity > 99%). Protocols from bisoprolol stability studies are applicable .

Q. What in vitro models assess beta-1 adrenergic receptor affinity and selectivity?

Methodological Answer:

  • Radioligand Binding Assays : Use CHO-K1 cells expressing human beta-1 receptors.
    • Procedure : Incubate with [³H]-CGP-12177 (radioligand) and test compound (0.1 nM–10 µM).
    • Data Analysis : Calculate IC₅₀ and Ki values using nonlinear regression (e.g., GraphPad Prism).
  • Selectivity Testing : Compare binding to beta-2 receptors (IC₅₀ ratio > 100 indicates beta-1 selectivity).
    Beta-blocker studies (e.g., bisoprolol) validate this approach .

Q. How to validate a spectrofluorimetric method for trace analysis in biological matrices?

Methodological Answer:

  • Sample Preparation : Plasma protein precipitation with acetonitrile (1:3 v/v).
  • Fluorescence Enhancement : Add β-cyclodextrin (10 mM) to improve signal intensity (λex = 275 nm, λem = 305 nm).
  • Validation :
    • Linearity : 10–500 ng/mL (R² > 0.995).
    • LOD/LOQ : 3 ng/mL and 10 ng/mL, respectively.
    • Matrix Effects : Assess recovery (85–115%) using spiked plasma.
      Adapted from atenolol/bisoprolol spectrofluorimetric protocols .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.